3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound characterized by a fused triazole and pyridazine structure. It has the molecular formula CHClN and is notable for its two chlorine substituents at the 3 and 6 positions of the triazolo ring. This unique structure contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and materials science.
3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound consists of five carbon atoms, two chlorine atoms, two nitrogen atoms, and four hydrogen atoms. Several methods have been reported for its synthesis, often involving the reaction of readily available starting materials like 3,6-dichloropyridazine and hydrazine hydrate. PubChem, National Institutes of Health: )
Research suggests that 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine may hold potential in various scientific research fields, including:
Additionally, 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine can act as an electron-deficient diene in inverse electron demand Diels-Alder reactions, allowing for the synthesis of more complex organic compounds .
Research indicates that 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine exhibits notable biological activities, particularly as an antiproliferative agent against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit cell growth in gastric adenocarcinoma and fibrosarcoma models . The structural modifications through substitutions significantly influence its cytotoxicity and mechanism of action.
The synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves several key steps:
Due to its unique structure and biological properties, 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine finds applications in multiple fields:
Interaction studies have focused on understanding how 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine interacts with biological macromolecules like proteins. Molecular docking studies suggest that it can effectively bind to tubulin at the colchicine site, which is crucial for its antiproliferative effects . These interactions are essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Several compounds share structural similarities with 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine | Similar triazole-pyridazine fusion | Contains an additional chloromethyl group |
| 3-Methyl-1,2,4-triazolo[4,3-b]pyridazine | Methyl substitution at position 3 | Less halogenated; different biological activity |
| 5-Amino-1,2,4-triazolo[4,3-b]pyridazine | Amino group at position 5 | Potentially higher solubility and reactivity |
These compounds highlight the diversity within the triazolo-pyridazine class while emphasizing the unique dichlorination of the target compound that may enhance its reactivity and biological profile compared to others.
The molecular architecture of 3,6-dichloro- [2] [3]triazolo[4,3-b]pyridazine exhibits a highly ordered bicyclic structure with precise geometric parameters [4]. The compound possesses a molecular weight of 189.00 g/mol and is identified by the Chemical Abstracts Service number 33050-38-3 [4]. The structural configuration demonstrates a planar arrangement of atoms within the fused ring system, contributing to the compound's aromatic stability [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₂Cl₂N₄ | PubChem 2.2 (PubChem release 2025.04.14) [4] |
| Molecular Weight | 189.00 g/mol | PubChem 2.2 (PubChem release 2025.04.14) [4] |
| CAS Number | 33050-38-3 | PubChem Database [4] |
| IUPAC Name | 3,6-dichloro- [2] [3]triazolo[4,3-b]pyridazine | Lexichem TK 2.7.0 [4] |
| SMILES | ClC1=NN2C(Cl)=NN=C2C=C1 | OEChem 2.3.0 [4] |
| InChI | InChI=1S/C5H2Cl2N4/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H | InChI 1.07.2 [4] |
The triazole ring within the structure adopts a specific configuration where the nitrogen atoms are positioned at the 1, 2, and 4 positions, creating a characteristic electron distribution pattern [5]. The fusion occurs between the triazole and pyridazine rings through a shared carbon-nitrogen bond arrangement that stabilizes the overall molecular framework [5]. The chlorine substituents are located at positions 3 and 6 of the fused system, significantly influencing the electronic properties and reactivity patterns of the molecule [4].
The structural classification of 3,6-dichloro- [2] [3]triazolo[4,3-b]pyridazine requires careful consideration of multiple isomeric possibilities within the triazolopyridazine family [5]. Triazolopyridazine compounds can exist in various isomeric forms that differ in the arrangement of nitrogen atoms and the nature of ring fusion [5]. The specific [4,3-b] fusion pattern distinguishes this compound from other potential isomers such as [4,3-a], [1,5-a], and [1,5-b] arrangements [5].
| Ring Fusion Type | Nitrogen Position Arrangement | Characteristic Features |
|---|---|---|
| [2] [3]triazolo[4,3-b]pyridazine | N1-N2 bond fusion at 4,3-b position | Target compound; chlorine substituents at 3,6-positions |
| [2] [3]triazolo[4,3-a]pyridazine | N1-N2 bond fusion at 4,3-a position | Alternative fusion pattern; different reactivity |
| [2] [3]triazolo[1,5-a]pyridazine | N1-N2 bond fusion at 1,5-a position | Distinct electronic distribution pattern |
| [2] [3]triazolo[1,5-b]pyridazine | N1-N2 bond fusion at 1,5-b position | Unique conformational properties |
The isomeric considerations also extend to the positioning of the chlorine substituents, which can theoretically occupy different positions on the bicyclic framework [6]. However, the 3,6-dichloro substitution pattern provides optimal electronic stabilization and synthetic accessibility [7]. The specific arrangement of heteroatoms within the ring system creates distinct chemical environments that influence both the physical and chemical properties of the compound [6].
The electronic structure of 3,6-dichloro- [2] [3]triazolo[4,3-b]pyridazine exhibits characteristic features associated with nitrogen-rich heterocyclic systems [8]. The presence of four nitrogen atoms within the bicyclic framework creates multiple sites for electron density localization and delocalization [8]. The triazole ring contributes three nitrogen atoms, while the pyridazine ring provides one additional nitrogen atom, resulting in a highly electronegative molecular environment [8].
| Electronic Property | Value | Reference |
|---|---|---|
| XLogP3-AA | 1.7 | XLogP3 3.0 (PubChem release 2025.04.14) [4] |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 (PubChem release 2025.04.14) [4] |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 (PubChem release 2025.04.14) [4] |
| Topological Polar Surface Area | 43.1 Ų | Cactvs 3.4.8.18 (PubChem release 2025.04.14) [4] |
| Heavy Atom Count | 11 | PubChem [4] |
| Formal Charge | 0 | PubChem [4] |
| Complexity | 155 | Cactvs 3.4.8.18 (PubChem release 2025.04.14) [4] |
The electron distribution within the molecule is significantly influenced by the electronegativity of the chlorine substituents, which withdraw electron density from the aromatic system [8]. This electronic withdrawal effect enhances the electrophilic character of the heterocyclic framework and modifies the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [9]. The nitrogen atoms within the triazole ring participate in π-electron delocalization, contributing to the overall aromatic stabilization of the system [8].
Computational studies on related triazolopyridazine systems have demonstrated that the electronic distribution is highly dependent on the specific arrangement of nitrogen atoms and substituents [8]. The molecular electrostatic potential calculations reveal regions of electron density concentration around the nitrogen atoms, while the chlorine substituents create areas of electron deficiency [8]. These electronic characteristics directly influence the compound's reactivity patterns and intermolecular interactions [8].
The conformational behavior of 3,6-dichloro- [2] [3]triazolo[4,3-b]pyridazine is characterized by a rigid planar structure due to the aromatic nature of the fused ring system [10]. The bicyclic framework restricts conformational flexibility, with the molecule adopting a nearly planar configuration that minimizes steric strain and maximizes π-orbital overlap [10]. The fusion of the triazole and pyridazine rings creates a locked conformation that prevents significant rotational freedom around the interfacial bonds [10].
Crystal structure analyses of related triazolopyridazine derivatives have revealed that these compounds typically maintain planarity within the fused ring system [10]. The bond angles and bond lengths within the structure are consistent with aromatic character, with minimal deviation from ideal geometric parameters [10]. The chlorine substituents at positions 3 and 6 do not significantly perturb the planar arrangement of the ring system due to their positioning within the molecular plane [10].
The conformational stability of the compound is further enhanced by intramolecular interactions between the heteroatoms and the electronic delocalization across the fused ring system [11]. The nitrogen atoms within the structure participate in stabilizing interactions that maintain the preferred conformational arrangement [11]. The absence of rotatable bonds, as indicated by the rotatable bond count of zero, confirms the rigid nature of the molecular structure [4].
Theoretical investigations of triazolopyridazine systems employing density functional theory methods have provided valuable insights into the structural and electronic properties of these compounds [9]. Computational studies utilizing various theoretical approaches, including ab initio and density functional theory calculations, have been employed to understand the fundamental characteristics of nitrogen-rich heterocyclic systems [12]. These calculations typically involve geometry optimization, frequency analysis, and electronic structure determination using sophisticated quantum chemical methods [13].
High-level ab initio calculations on related triazole and heterocyclic systems have demonstrated the accuracy of theoretical predictions for bond lengths, bond angles, and electronic properties [14]. The computational approaches commonly employed include Hartree-Fock methods, coupled-cluster calculations, and density functional theory with various exchange-correlation functionals [14]. These theoretical investigations provide precise structural parameters that complement experimental data and offer predictive capabilities for understanding molecular behavior [14].
Molecular orbital calculations on triazole-containing heterocycles have revealed the importance of electron correlation effects in determining accurate structural and energetic properties [9]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies calculated for triazolopyridazine systems provide insights into the electronic excitation properties and chemical reactivity [15]. Frontier molecular orbital analysis has proven particularly valuable for understanding the nucleophilic and electrophilic behavior of these compounds [15].
The theoretical prediction of conformational preferences and electronic distribution patterns has been validated through comparison with experimental spectroscopic data [16]. Density functional theory calculations employing functionals such as B3LYP, M06-2X, and ωB97X-D have shown excellent agreement with experimental structural parameters for similar nitrogen-containing heterocycles [13]. The computational results provide a theoretical foundation for understanding the structure-property relationships in triazolopyridazine systems and guide the design of related compounds with desired characteristics [13].
Irritant